molecular formula C16H19IO4 B6208052 ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703781-60-4

ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6208052
CAS No.: 2703781-60-4
M. Wt: 402.2
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Description

Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of an iodomethyl group and a methoxyphenyl moiety contributes to its reactivity and potential utility in different chemical reactions.

Properties

CAS No.

2703781-60-4

Molecular Formula

C16H19IO4

Molecular Weight

402.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

  • Formation of the Bicyclic Core: : The initial step often involves the construction of the bicyclic core through a Diels-Alder reaction between a suitable diene and a dienophile. This reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure.

  • Introduction of the Iodomethyl Group: : The iodomethyl group can be introduced via halogenation reactions. This step might involve the use of reagents such as iodine and a suitable halogenating agent under specific conditions to achieve selective iodination.

  • Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction. This step requires the use of a Lewis acid catalyst to facilitate the alkylation process.

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using reagents such as ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The iodomethyl group in ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate makes it susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as thiols, amines, and alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions might target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

  • Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium thiolate, potassium tert-butoxide, and ammonia in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include thioethers, amines, and ethers.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols and reduced esters.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-4-carboxylate serves as a versatile intermediate

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers with unique mechanical or thermal characteristics.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodomethyl group could facilitate covalent bonding with target proteins, while the methoxyphenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(bromomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(chloromethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(hydroxymethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, or hydroxyl analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interaction with other molecules, making it particularly useful in specific synthetic and biological applications.

This detailed overview provides a comprehensive understanding of ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-4-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

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